molecular formula C16H22N2O5 B565674 Benzyl (1r)-1-(hydroxymethyl)-3-(4-morpholinyl)-3-oxopropylcarbamate CAS No. 870812-92-3

Benzyl (1r)-1-(hydroxymethyl)-3-(4-morpholinyl)-3-oxopropylcarbamate

Cat. No. B565674
M. Wt: 322.361
InChI Key: CSTZZPLJUOWYCH-CQSZACIVSA-N
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Description

Benzyl (1r)-1-(hydroxymethyl)-3-(4-morpholinyl)-3-oxopropylcarbamate (hereafter referred to as BHMO) is an organic compound that has been studied for its potential applications in scientific research. BHMO is a member of the carbamate family and is composed of a benzyl group, a hydroxymethyl group, a morpholinyl group, and an oxopropylcarbamate group. BHMO has been studied for its ability to act as a catalyst in organic synthesis and its potential applications in drug development, biochemistry, and other areas of scientific research.

Scientific Research Applications

Catalytic Non-Enzymatic Kinetic Resolution

Kinetic resolution is a critical technique in asymmetric synthesis, used to separate enantiomers of a racemic mixture. Non-enzymatic methods, using chiral catalysts, are gaining popularity due to advancements in chiral catalyst development, offering high enantioselectivity and yield. This area of research focuses on creating efficient synthetic pathways to enantiopure compounds, essential in drug synthesis and development (H. Pellissier, 2011).

Hydroxyl Radical Production and Scavenging

Research on chromones and their derivatives, including their radical scavenging activity, is significant for understanding cellular protection mechanisms against oxidative stress. Compounds like Benzyl (1r)-1-(hydroxymethyl)-3-(4-morpholinyl)-3-oxopropylcarbamate may share structural similarities with chromones, implying potential antioxidant applications (Preeti Yadav et al., 2014).

Biomimetic Studies and Organic Synthesis

The study of copper-containing monooxygenases and their biomimetic models highlights the importance of understanding the mechanisms of O-atom transfer to benzylic C-H bonds. This research could relate to understanding how specific compounds, possibly including Benzyl (1r)-1-(hydroxymethyl)-3-(4-morpholinyl)-3-oxopropylcarbamate, function as substrates or inhibitors in similar enzymatic or catalytic reactions (Ingrid Blain et al., 2002).

Antioxidant Activity Determination Methods

The methodologies for determining antioxidant activity are crucial for evaluating the potential health benefits of compounds. Techniques such as ORAC, HORAC, TRAP, and TOSC tests could be applicable in assessing the antioxidant capacity of complex molecules, possibly including Benzyl (1r)-1-(hydroxymethyl)-3-(4-morpholinyl)-3-oxopropylcarbamate, indicating their relevance in nutritional, pharmaceutical, and clinical research (I. Munteanu & C. Apetrei, 2021).

Ecological and Environmental Impact Studies

Understanding the environmental and ecological impacts of organic compounds is essential. Studies on benzophenone-3, a common sunscreen component, elucidate the environmental persistence and potential toxicity of organic compounds. Similar investigations could be relevant for assessing the ecological footprint and safety of Benzyl (1r)-1-(hydroxymethyl)-3-(4-morpholinyl)-3-oxopropylcarbamate and related chemicals (Sujin Kim & Kyungho Choi, 2014).

properties

IUPAC Name

benzyl N-[(2R)-1-hydroxy-4-morpholin-4-yl-4-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c19-11-14(10-15(20)18-6-8-22-9-7-18)17-16(21)23-12-13-4-2-1-3-5-13/h1-5,14,19H,6-12H2,(H,17,21)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTZZPLJUOWYCH-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC(CO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)C[C@H](CO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (1r)-1-(hydroxymethyl)-3-(4-morpholinyl)-3-oxopropylcarbamate

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